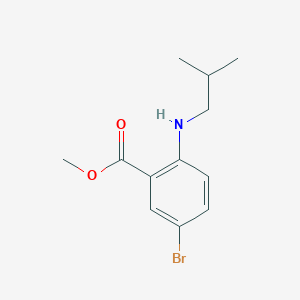

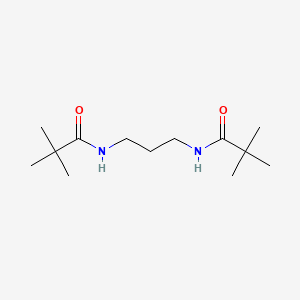

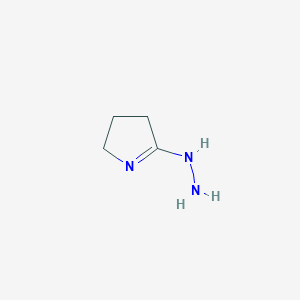

![molecular formula C23H19FN2O3S2 B3059091 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-61-7](/img/structure/B3059091.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Overview

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPTES and is known for its ability to inhibit glutaminase activity, which is an important enzyme involved in cancer cell metabolism.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated as a potential antibacterial agent. Researchers synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria . This finding suggests its potential application in combating bacterial infections.

Antitubercular Properties

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. While specific studies on this compound are not directly mentioned, it falls within the broader class of benzothiazole derivatives with potential antitubercular activity . Further investigations could explore its effectiveness against Mycobacterium tuberculosis.

Tyrosine Kinase Receptor Inhibition

The quinazoline nucleus, to which this compound belongs, is known for its pharmacodynamic versatility. Quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. These derivatives have therapeutic potential as anti-invasive agents in solid tumors, metastatic bone disease, and leukemia . Further research could explore its specific effects on TKR inhibition.

Anticancer Potential

Some quinazoline derivatives exhibit remarkable anticancer activity. Trimetrexate (TMQ) and piritrexim (PTX), both quinazoline-based, are potent lipophilic dihydrofolate reductase (DHFR) inhibitors . Investigating whether our compound shares similar properties could provide insights into its potential as an anticancer agent.

Antiinflammatory Effects

Quinazoline derivatives have been explored for their antiinflammatory properties . While direct evidence for our compound is lacking, its structural similarity suggests that it might modulate inflammatory pathways. Further studies could validate this hypothesis.

Other Pharmacological Activities

The quinazoline scaffold has been associated with various other activities, including sedative, analgesic, antidiabetic, and antifungal effects . Although specific data on our compound are scarce, exploring these avenues could reveal additional applications.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have been found to exhibit promising activity against various bacterial strains .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets in a way that inhibits the growth of the bacteria .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their antimicrobial, antifungal, and other biological activities .

Pharmacokinetics

The admet calculation showed a favorable pharmacokinetic profile for synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been found to manifest profound antimicrobial activity .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O3S2/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOOJQVNMBNNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157495 | |

| Record name | N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941987-61-7 | |

| Record name | N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941987-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

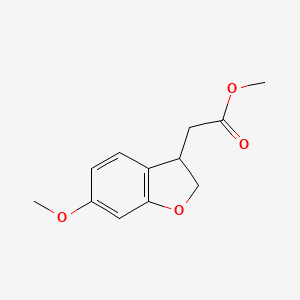

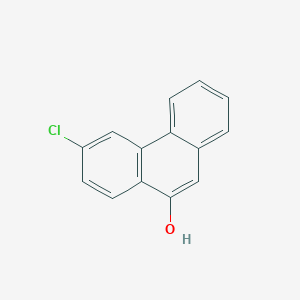

![N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3059009.png)

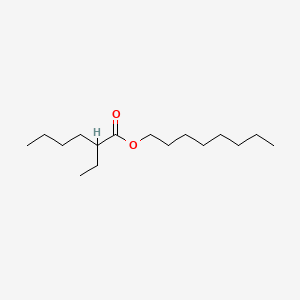

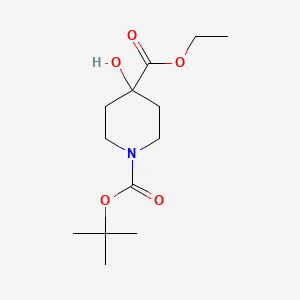

![1-Methyl-4-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperazine](/img/structure/B3059010.png)

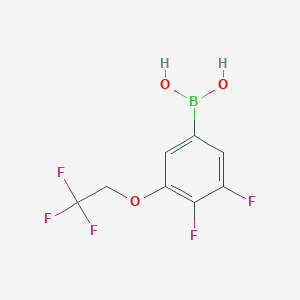

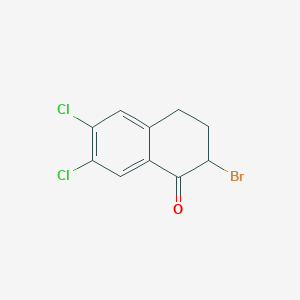

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3059027.png)

![5H-Cyclopenta[C]pyridin-5-OL, 6,7-dihydro-](/img/structure/B3059028.png)